3-(Boc-amino)-1-propanol
Overview
Description
3-(Boc-amino)-1-propanol is a chemical compound that is structurally related to 3-amino-1-propanol, which has been studied for its structural and vibrational characteristics . The Boc group (tert-butyloxycarbonyl) is a common protecting group used in organic synthesis, particularly in the protection of amines. The presence of the Boc group in 3-(Boc-amino)-1-propanol suggests that it is a derivative designed for use in synthetic chemistry, possibly as an intermediate or building block for more complex molecules.
Synthesis Analysis
The synthesis of related compounds often involves the protection of amino groups to prevent unwanted reactions. For example, derivatives of 3-(phenylsulfonimidoyl)propanoic acid were synthesized using a strategy that involved the use of O-(mesitylsulfonyl)hydroxylamine (MSH) followed by in situ coupling with a N-Boc-protected amino acid . This indicates that Boc-protected amino alcohols like 3-(Boc-amino)-1-propanol could be synthesized through similar strategies, involving the protection of the amino group, followed by coupling reactions.
Molecular Structure Analysis
The molecular structure of 3-amino-1-propanol has been studied using electron diffraction and microwave spectroscopy, revealing a gauche-gauche conformation with an intramolecular hydrogen bond . While the Boc group would alter the molecular structure of 3-(Boc-amino)-1-propanol, the fundamental backbone may still exhibit similar conformational properties.
Chemical Reactions Analysis
The Boc group is known for its stability under acidic conditions and its ability to be removed under mildly acidic conditions without affecting other functional groups. This makes Boc-protected compounds like 3-(Boc-amino)-1-propanol versatile intermediates in multi-step synthetic routes. For instance, the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate involved the separation of enantiomers and transformation to Boc-protected derivatives, highlighting the utility of Boc protection in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Boc-amino)-1-propanol would be influenced by both the propanol and Boc components. The propanol part of the molecule is likely to contribute to its solubility in polar solvents and may participate in hydrogen bonding, as seen in studies of 3-amino-1-propanol . The Boc group would increase the steric bulk and hydrophobic character of the molecule, potentially affecting its boiling point, melting point, and solubility in various solvents.
Scientific Research Applications
1. BOC Protection of Amines
- Application Summary: 3-(Boc-amino)-1-propanol is used in the BOC protection of amines, a process that is crucial in the synthesis of biologically active molecules . This process is important in pharmaceutical and fine chemical syntheses .
- Methods of Application: The BOC protection of amines is carried out in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, and IR spectroscopy .
- Results: The process results in the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
2. Dual Protection of Amino Functions
- Application Summary: 3-(Boc-amino)-1-propanol is used in the dual protection of amino functions . This process is important in the synthesis of multifunctional targets .
- Methods of Application: The dual protection of amino functions involves the use of BOC anhydride . The resulting Boc-derivatives are stable under certain conditions and can be cleaved by mild acidolysis .
- Results: The process results in products containing one or two Boc-groups resulting from dual protection of amines and amides .
3. DFT Investigation
- Application Summary: 3-(Boc-amino)-1-propanol is used in Density Functional Theory (DFT) investigations to predict the geometrical structure and vibrational spectrum of 3-amino-4-(Boc-amino)pyridine .
- Methods of Application: The DFT investigations are carried out using B3LYP, CAM-B3LYP, and B3PW91 methods .
- Results: The vibrational wavenumbers of 3-amino-4-(Boc-amino)pyridine show good accordance with the predicted wavenumbers .
4. Synthesis of Amides
- Application Summary: 3-(Boc-amino)-1-propanol is used in the synthesis of amides . This process is important in the production of a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines .
- Methods of Application: The synthesis of amides involves the use of a reaction protocol that efficiently converts amines to amides with high yields .
- Results: The process results in a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines .
5. Synthesis of Biologically Active Molecules
- Application Summary: 3-(Boc-amino)-1-propanol is used in the synthesis of a broad range of biologically active molecules . The nitrogen-containing carbamate or BOC amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .
- Methods of Application: The synthesis involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems . Some examples include DMAP, Lewis acid catalysts such as Zr (ClO4)2·6H2O; Brønsted acid ionic liquids [(HMIm)BF4]; functionalized silica, H3PW12O40, and montmorillonite K10 .
- Results: The process results in a variety of biologically active molecules .
6. Facilitated Cleavage of Protecting Groups
- Application Summary: 3-(Boc-amino)-1-propanol is used in cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen . This process is important in the synthesis of multifunctional targets .
- Methods of Application: The facilitated cleavage involves the use of BOC anhydride . The resulting Boc-derivatives are stable under certain conditions and can be cleaved by mild acidolysis .
- Results: The process results in products containing one or two Boc-groups resulting from dual protection of amines and amides .
Safety And Hazards
According to the safety data sheet, “3-(Boc-amino)-1-propanol” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Future Directions
The use of Boc-protected amines, including “3-(Boc-amino)-1-propanol”, is likely to continue in the field of organic synthesis due to their stability and ease of deprotection . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving the understanding of their reaction mechanisms .
properties
IUPAC Name |
tert-butyl N-(3-hydroxypropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h10H,4-6H2,1-3H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJCYKMWJCYQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397132 | |
Record name | 3-(Boc-amino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)-1-propanol | |
CAS RN |
58885-58-8 | |
Record name | 3-(Boc-amino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Boc-amino)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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